molecular formula C18H20N4O2 B2481231 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 941988-48-3

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2481231
CAS No.: 941988-48-3
M. Wt: 324.384
InChI Key: YBFWXXCJVSIHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents Urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown potent inhibitory activity comparable to that of the positive-control sorafenib, suggesting their potential as BRAF inhibitors for cancer treatment (Jian Feng et al., 2020).

Molecular Sensing The study of conformational equilibrium and tautomerism in urea derivatives has revealed their ability to form complexes through hydrogen bonding, which is controlled by conformational states. This property opens new possibilities in molecular sensing, where the reverse reaction is not preferred, highlighting the compound's potential in the development of sensitive detection methods (Adam Kwiatkowski et al., 2019).

Inhibition of Leukotriene Synthesis Certain urea derivatives have been identified as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene synthesis. These compounds, such as the methoxypyridine derivative 11j, exhibit significant in vitro and in vivo activities, making them potential therapeutic agents for conditions like asthma (J. Hutchinson et al., 2009).

Kinase Inhibition for Cancer Treatment Urea derivatives, such as JI-101, have shown potent anticancer activity against a variety of cancer cell lines and xenografts by inhibiting kinases. The pharmacokinetics, tissue distribution, and identification of metabolites of JI-101 in rats provide valuable information for the development of effective cancer therapies (S. Gurav et al., 2012).

Anticonvulsant Agents Research on heterocyclic schiff bases of 3-aminomethyl pyridine has demonstrated their potential as anticonvulsant agents. These compounds have shown protective effects in various models, indicating their potential for development into treatments for seizure disorders (S. Pandey & R. Srivastava, 2011).

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-10-9-22-13-16(15-6-2-3-7-17(15)22)21-18(23)20-12-14-5-4-8-19-11-14/h2-8,11,13H,9-10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFWXXCJVSIHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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